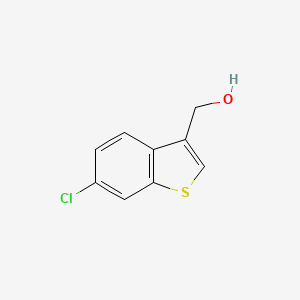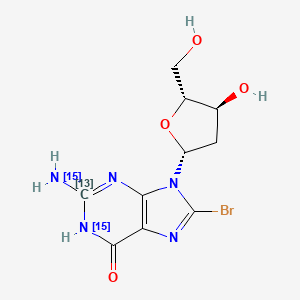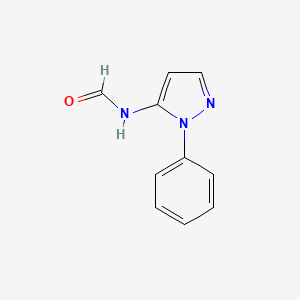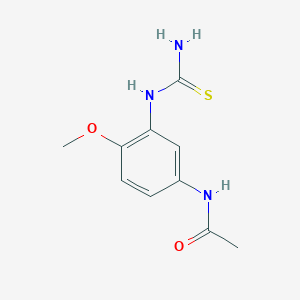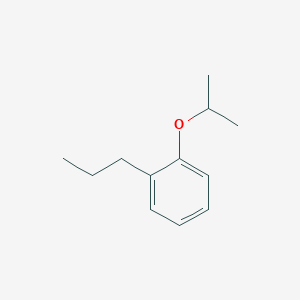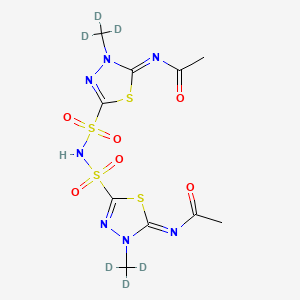
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is a labeled analogue of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine. This compound is an impurity and a dimer of Methazolamide. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions often include controlled temperatures and pressures to ensure the proper incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the deuterium labeling and overall chemical integrity.
Chemical Reactions Analysis
Types of Reactions
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is used in a variety of scientific research applications:
Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study pathways in vivo safely.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its effects at a molecular level. This helps in studying the compound’s behavior in various biological systems.
Comparison with Similar Compounds
Similar Compounds
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine: The non-deuterated analogue.
Methazolamide: A related compound from which the dimer is derived.
Uniqueness
The uniqueness of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H13N7O6S4 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[5-[[5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C10H13N7O6S4/c1-5(18)11-7-16(3)13-9(24-7)26(20,21)15-27(22,23)10-14-17(4)8(25-10)12-6(2)19/h15H,1-4H3/i3D3,4D3 |
InChI Key |
CHHLBBADVHNISM-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


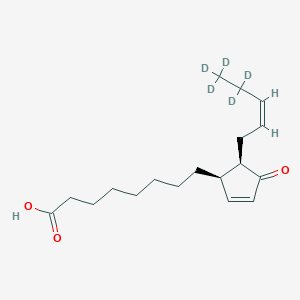
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
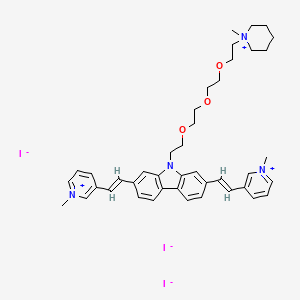
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
